Direct MEK1/2 Kinase Inhibition Versus Inactive CPHP Metabolite
The compound FBPA was shown to directly inhibit MEK1/2 activity in vitro, while the other primary haloperidol metabolite, 4-(4-chlorophenyl)-4-piperidinol (CPHP), had no significant biological effects in the same model system [1].
| Evidence Dimension | In vitro MEK1/2 kinase inhibition and in vivo behavioral effects |
|---|---|
| Target Compound Data | FBPA blocked dopamine-induced ERK1/2 phosphorylation and directly inhibited MEK1/2 activity in HN33 cells; induced catalepsy and suppressed locomotor activity in mice. |
| Comparator Or Baseline | CPHP (4-(4-chlorophenyl)-4-piperidinol) showed no ability to block ERK1/2 phosphorylation, inhibit MEK1/2, or induce catalepsy/locomotor suppression in mice. |
| Quantified Difference | FBPA: Active; CPHP: Inactive (no quantitative difference applicable as comparator is inert). |
| Conditions | Mouse model (in vivo behavioral tests) and HN33 hippocampal cell line (in vitro). |
Why This Matters
This is a clear functional differentiation between two chemically distinct metabolites of the same parent drug, establishing FBPA as the sole biologically active entity in this pathway for kinase inhibition and behavioral studies.
- [1] Kim HS, Song M, Yumkham S, et al. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. J Neurochem. 2006;99(2):458-469. View Source
